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molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3-Bromobenzaldehyde

Cat. No. B042254
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
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Patent
US04585898

Procedure details

A process which comprises reacting one molar proportion of benzaldehyde with about 0.9-1.2 molar proportions of bromine chloride in the presence of about 1.1-2.2 molar proportions of aluminum chloride and about 0.3-0.9 mol of dibromomethane per mol of aluminum chloride under substantially anhydrous conditions at a temperature in the range of about 40°-95° C. so as to form 3-bromobenzaldehyde, the components of the reaction mixture being combined by gradually adding the bromine chloride to a dibromomethane slurry of the benzaldehyde and aluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 (± 0.3) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrCl.[Cl-].[Al+3].[Cl-].[Cl-].[Br:15]CBr>>[Br:15][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:1]=[O:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0.6 (± 0.3) mol
Type
reactant
Smiles
BrCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of about 40°-95° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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